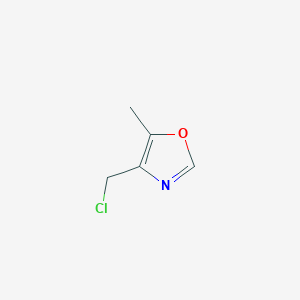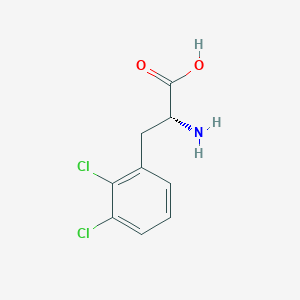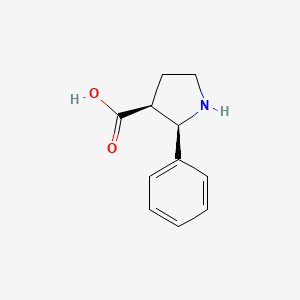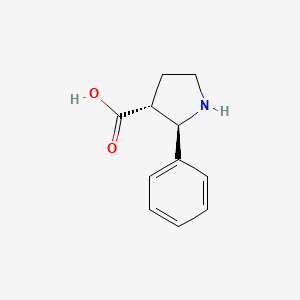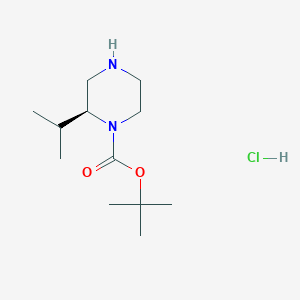
(S)-1-Boc-2-isopropyl-piperazine hcl
Vue d'ensemble
Description
(S)-1-Boc-2-isopropyl-piperazine HCl is a chemical compound commonly used in scientific research. It is a derivative of piperazine and is used in various applications due to its unique properties.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
(S)-1-Boc-2-isopropyl-piperazine hcl , a variant of Boc-protected piperazine, is prominently used in the synthesis of various organic compounds. This compound acts as an essential precursor in the synthesis of Piperazinyl Formamide Derivatives. A one-pot procedure involves the synthesis of N-Boc-Piperazinyl formamides from aryl amines, triphosgene, and N-boc-piperazine, showcasing the pivotal role of Boc-piperazine derivatives in organic synthesis (F. Fang, 2010).
Furthermore, Boc-protected (piperazin-1-ylmethyl)biaryls were synthesized, emphasizing the versatility of Boc-protected piperazine compounds in facilitating complex organic reactions (J. Spencer et al., 2011).
Characterization and Structural Analysis
The structural analysis of compounds derived from Boc-piperazine has been a subject of interest, providing insights into the molecular geometry and intermolecular interactions. Two derivatives of N-Boc piperazine were synthesized and characterized through spectroscopic studies and single crystal X-ray diffraction analysis. This study not only detailed the structural aspects but also explored the biological activity of these compounds, showcasing the broader implications of Boc-piperazine derivatives in both chemistry and biology (B. Kulkarni et al., 2016).
Applications in Peptide Synthesis
Boc-piperazine derivatives are instrumental in the derivatization of carboxyl groups on peptides, enhancing ionization efficiency and improving the detection of peptides in comprehensive proteome analysis. The use of piperazine-based derivatives for the derivatization process signifies the importance of Boc-piperazine compounds in mass spectrometry and peptide analysis (X. Qiao et al., 2011).
Novel Applications in Material Science
Boc-piperazine derivatives extend their utility to material science, particularly in the synthesis of metal adsorbents. A fibrous grafted metal adsorbent with a piperazinyl-dithiocarbamate group was synthesized, employing N-(tert-butoxycarbonyl)piperazine. This study not only highlighted the synthesis process but also the adsorbent's high capacity and selectivity for heavy metal ions, demonstrating the application of Boc-piperazine compounds in environmental remediation (Yuji Ueki, N. Seko, 2020).
Propriétés
IUPAC Name |
tert-butyl (2S)-2-propan-2-ylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2.ClH/c1-9(2)10-8-13-6-7-14(10)11(15)16-12(3,4)5;/h9-10,13H,6-8H2,1-5H3;1H/t10-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILEMLVIGGJLCHC-HNCPQSOCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CNCCN1C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



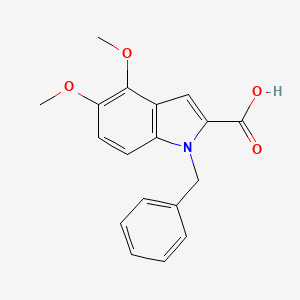
![1-[(2,5-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093206.png)



